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molecular formula C6H4F2O B1222669 2,3-Difluorophenol CAS No. 6418-38-8

2,3-Difluorophenol

Cat. No. B1222669
M. Wt: 130.09 g/mol
InChI Key: RPEPGIOVXBBUMJ-UHFFFAOYSA-N
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Patent
US05417885

Procedure details

The boronic acid in an amount of 9.0 g was dissolved in 60 ml of an ether, and the solution thus formed was added dropwise with 60 ml of a 10% aqueous hydrogen peroxide while being refluxed under a heated condition. After the dropping of the aqueous hydrogen peroxide was finished, the reflux under a heated condition was further continued for 2 hours. Then, the ether layer was separated with a separating funnel, washed with water, dried, and then subjected to distillation under a reduced pressure to separate the solvent to obtain 7.1 g of 2,3-difluorophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1B(O)O.[OH:12]O>CCOCC>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1F)B(O)O
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution thus formed
TEMPERATURE
Type
TEMPERATURE
Details
while being refluxed under a heated condition
TEMPERATURE
Type
TEMPERATURE
Details
the reflux under a heated condition
CUSTOM
Type
CUSTOM
Details
Then, the ether layer was separated with a separating funnel
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to separate the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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